molecular formula C30H24N4O6S4 B2539539 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 306322-08-7

2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2539539
CAS No.: 306322-08-7
M. Wt: 664.78
InChI Key: LEJRFCJLDRELSS-YEUCEMRASA-N
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Description

2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C30H24N4O6S4 and its molecular weight is 664.78. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity Assay Applications

Compounds related to the query have been studied for their antioxidant properties, employing assays like the ABTS/PP decolorization assay. This assay is used to evaluate the antioxidant capacity of substances, including those of phenolic nature, which can form coupling adducts with radicals such as ABTS•+. The review by Ilyasov et al. (2020) provides a detailed analysis of the reaction pathways in the ABTS-based assays, highlighting the specificity of certain antioxidants to undergo coupling reactions, potentially leading to oxidative degradation into various adducts. This indicates the utility of such assays in exploring the antioxidant potential of complex organic compounds, which could include the study of 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid or its derivatives (Ilyasov et al., 2020).

Synthesis and Chemical Properties

Understanding the synthesis and chemical properties of complex molecules is fundamental in scientific research. Gu et al. (2009) discuss the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a compound utilized in creating metal passivators and light-sensitive materials. This highlights the importance of developing efficient synthetic routes for complex organic compounds, a principle that can be applied to synthesizing and studying this compound (Gu et al., 2009).

Antitumor Activity

Research on imidazole derivatives, as reviewed by Iradyan et al. (2009), showcases the antitumor activity of compounds within this chemical class. This illustrates the broader application of structural analogs in medicinal chemistry for discovering new antitumor drugs. The methodologies and findings in these studies could guide research into the antitumor potential of the compound or its structural analogs (Iradyan et al., 2009).

Antituberculosis Study

The antituberculosis activity of organotin complexes has been scrutinized, as detailed by Iqbal et al. (2015). This review emphasizes the significance of ligand environment and structure on the biological activity of organotin complexes, providing a framework for studying the biological activities of structurally complex compounds, including potential antituberculosis applications (Iqbal et al., 2015).

Properties

IUPAC Name

2,6-bis[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O6S4/c1-31-17-11-5-3-9-15(17)20(24(31)35)22-26(37)33(29(41)43-22)14-8-7-13-19(28(39)40)34-27(38)23(44-30(34)42)21-16-10-4-6-12-18(16)32(2)25(21)36/h3-6,9-12,19H,7-8,13-14H2,1-2H3,(H,39,40)/b22-20-,23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJRFCJLDRELSS-YEUCEMRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)C(=C5C6=CC=CC=C6N(C5=O)C)SC4=S)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)/C(=C/5\C6=CC=CC=C6N(C5=O)C)/SC4=S)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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